2,6-Diamino-5-phenylpyrimidin-4(1H)-one
Description
Properties
CAS No. |
3415-83-6 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-diamino-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N4O/c11-8-7(6-4-2-1-3-5-6)9(15)14-10(12)13-8/h1-5H,(H5,11,12,13,14,15) |
InChI Key |
XXXWUVLTYKKMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-phenylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Diamino-5-phenylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The amino and keto groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 5
The 5-position of the pyrimidinone scaffold is critical for modulating electronic and steric properties. Key analogs include:
- 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one: Features a nitroso (-NO) group at position 5, which is strongly electron-withdrawing.
- Streptochlorin (mentioned in ): A marine-derived compound with a chlorinated indole moiety. While structurally distinct, it highlights the importance of aromatic substituents in dictating biological activity .
Physical and Chemical Properties
The nitroso analog exhibits a distinct red color due to conjugation of the nitroso group with the aromatic system, whereas the phenyl derivative is likely colorless or pale. The higher molecular weight of the phenyl-substituted compound may reduce solubility in polar solvents compared to the nitroso analog .
Research Findings
- Electronic Effects: NMR data for pyrimidinone analogs (, Table 2) suggests that electron-withdrawing groups at position 5 deshield adjacent protons, leading to downfield shifts in ¹H NMR spectra. For example, the nitroso group in 2,6-diamino-5-nitroso-1H-pyrimidin-4-one likely causes significant deshielding of the NH protons compared to the phenyl-substituted variant .
- Biological Relevance: The phenyl group in this compound may improve pharmacokinetic properties by increasing lipophilicity, a feature critical for central nervous system-targeting drugs. This contrasts with the nitroso analog, which is more suited for synthetic intermediates due to its reactivity .
Q & A
Q. What synthetic routes are recommended for 2,6-Diamino-5-phenylpyrimidin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions similar to the Kostanecki-Robinson reaction, where intermediates like 3-acylquinazolinones are treated with acetic anhydride under acidic conditions. For example, TsOH (p-toluenesulfonic acid) has been used as a catalyst in analogous pyrimidine syntheses to improve yield and regioselectivity . Optimization involves adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and stoichiometry of acylating agents. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to isolate the target compound.
Q. How should researchers characterize the physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer : Solubility can be determined using shake-flask methods in solvents like water, DMSO, or ethanol, followed by HPLC-UV quantification . pKa values are best measured via potentiometric titration in aqueous or mixed-solvent systems. For stability studies, accelerated degradation tests under varying pH (1–13), temperature (40–60°C), and light exposure can identify decomposition pathways. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for assessing thermal stability .
Q. What spectroscopic techniques are essential for structural validation?
- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm aromatic protons and amine groups. FT-IR can identify carbonyl (C=O, ~1650 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities, as demonstrated in pyranoquinoxaline analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values)?
- Methodological Answer : Divergence often arises from assay variability (e.g., cell line selection, incubation time). To address this:
- Triangulate data using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
- Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Apply meta-analysis frameworks to harmonize datasets, as seen in receptor-response studies .
- Validate findings with in vivo models to confirm relevance beyond in vitro systems .
Q. What computational strategies are suitable for modeling interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like SIRT1, referencing structural analogs such as MHY2251 . Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. For divergent results, hybrid models combining wet-lab data (e.g., agonist profiles from heterologous receptor expression) with computational parameters improve predictive accuracy .
Q. How can researchers optimize the compound’s bioavailability while retaining activity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability.
- Salt formation : Use HCl or sodium salts to improve aqueous solubility.
- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles for sustained release, as tested in antifungal pyrimidine derivatives .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites for structural modification.
Data Contradiction and Validation
Q. What methodologies ensure reliability in studies involving this compound?
- Methodological Answer :
- Internal validation : Repeat experiments with independent replicates (n ≥ 3) and include positive/negative controls.
- External validation : Cross-check results with public datasets (e.g., ChEMBL, PubChem) or collaborative labs.
- Mixed-methods approaches : Combine quantitative (e.g., IC₅₀) and qualitative data (e.g., crystallography) to strengthen conclusions, as advocated in methodological rigor frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

